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Compound of Interest

Bis(pyridine)iodonium
Compound Name:
tetrafluoroborate

Cat. No.: B091570

An In-depth Technical Guide for Researchers

Bis(pyridine)iodonium tetrafluoroborate, often referred to as Barluenga's Reagent, is a
versatile and mild iodinating and oxidizing agent used in a wide array of organic
transformations.[1][2][3] Its stability as a solid and solubility in common organic solvents make it
a valuable tool for synthetic chemists.[1][2] This guide provides a comprehensive overview of
the spectroscopic data for bis(pyridine)iodonium tetrafluoroborate, along with detailed
experimental protocols for its synthesis.

Spectroscopic Data

The structural characterization of bis(pyridine)iodonium tetrafluoroborate is well-
documented through various spectroscopic techniques. The following tables summarize the
key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: *H NMR Spectroscopic Data
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Chemical Coupling
Solvent Shift (3) Multiplicity Constant Assignment Reference
ppm (J) Hz
CDsCN 8.79 dd 6.3, 1.2 4H [1][2]
8.26 it 78,15 2H [11[2]
7.64 dd 7.8, 6.6 4 H [1][2]
4H, H2 and
CD2Cl2 8.79-8.82 m [4]
H6
Table 2: 13C NMR Spectroscopic Data

Chemical Shift () .
Solvent Assignment Reference

PpmM
CDsCN 149.7 [1][2]
142.3 [11[2]
127.9 [1][2]
CD2Cl 150.1 C2 and C6 [4]
142.6 c4 [4]
128.4 C3and C5 [4]

Table 3: 1°F NMR Spectroscopic Data

Solvent Chemical Shift (8) ppm Reference
CDsCN -151.60, -151.65 [1][2]

-151.76, -151.81

(recrystallized)

[1](2]

CD2Cl2

-150.08 (1°BFa), -150.13
(1BFa)

[4]
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Table 4: IR Spectroscopic Data

Technique Wavenumber (cm~—?) Reference

ATR 1600, 1453, 1062, 786, 659 [1]12]

Table 5: Mass Spectrometry Data

Technique Calculated m/lz Found m/z lon Reference

HRMS (ESI) 288.9889 288.9923 [CroH10IN2]* [4]

Experimental Protocols

The synthesis of bis(pyridine)iodonium tetrafluoroborate is a well-established procedure.
The following protocol is based on the method described in Organic Syntheses.[1][2]

A. Preparation of Silver Tetrafluoroborate on SiO2

e To a 500-mL round-bottomed flask containing deionized water (50 mL), add tetrafluoroboric
acid (6.3 mL, 50 mmol).

 Stir the solution at room temperature for 2 minutes.
e Add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.

« Stir the mixture rapidly until all solids dissolve to form a grey solution (approximately 20
minutes).

e Add silica gel (10.0 g) and stir for an additional 5 minutes.

» Remove the stir bar and evaporate the water on a rotary evaporator at 55 °C and 80 mmHg
to obtain silver tetrafluoroborate on silica gel as a free-flowing powder.[1][2]

B. Synthesis of Bis(pyridine)iodonium Tetrafluoroborate
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» To the flask containing the silver tetrafluoroborate on silica gel, add dichloromethane (300
mL) and a magnetic stir bar.

e Add pyridine (8.1 mL, 100 mmol) to the stirring mixture at room temperature.[1][2]

« After one minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of silver iodide
will form immediately.[1][2]

e Stir the mixture vigorously for 1 hour.

« Filter the mixture through a Buchner funnel to remove the silver iodide and silica gel.

» Wash the solid residue with dichloromethane.

e Concentrate the filtrate under reduced pressure.

e Precipitate the product by adding diethyl ether.

o Collect the white powder by filtration, wash with diethyl ether, and dry under vacuum.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of bis(pyridine)iodonium
tetrafluoroborate.

Click to download full resolution via product page

Caption: Synthetic workflow for bis(pyridine)iodonium tetrafluoroborate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridine-iodonium-tetrafluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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